Cas no 2229352-69-4 (1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene)

1-(1-Bromo-2-methylpropan-2-yl)-2-nitrobenzene is a brominated aromatic compound featuring a nitro functional group at the ortho position relative to the substituted alkyl chain. Its molecular structure, incorporating both a reactive bromine atom and an electron-withdrawing nitro group, makes it a versatile intermediate in organic synthesis. The compound is particularly valuable in cross-coupling reactions, nucleophilic substitutions, and as a precursor for more complex aromatic derivatives. The steric hindrance provided by the tertiary carbon center enhances selectivity in certain transformations. Its stability under standard conditions ensures reliable handling and storage, while its well-defined reactivity profile facilitates controlled modifications in pharmaceutical and agrochemical applications.
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene structure
2229352-69-4 structure
Product Name:1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene
CAS No:2229352-69-4
MF:C10H12BrNO2
MW:258.111782073975
CID:5842411
PubChem ID:165687087
Update Time:2025-10-24

1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene
    • EN300-1937396
    • 2229352-69-4
    • Inchi: 1S/C10H12BrNO2/c1-10(2,7-11)8-5-3-4-6-9(8)12(13)14/h3-6H,7H2,1-2H3
    • InChI Key: LGFJCNUKRJLWEG-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)C1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 257.00514g/mol
  • Monoisotopic Mass: 257.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 45.8Ų

1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene Pricemore >>

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Additional information on 1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene

1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene: A Comprehensive Overview

1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene is a compound with the CAS number 2229352-69-4, representing a unique structure that combines bromine, methyl groups, and a nitrobenzene moiety. This compound has garnered attention in various fields, including organic synthesis, material science, and pharmacology, due to its versatile functional groups and potential applications. Recent studies have highlighted its role in the development of advanced materials and its potential as an intermediate in the synthesis of bioactive compounds.

The structure of 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene is characterized by a brominated tertiary carbon attached to a nitro-substituted benzene ring. The presence of both bromine and nitro groups introduces interesting electronic and steric effects, making this compound a valuable substrate for various chemical transformations. Researchers have explored its use in Suzuki-Miyaura coupling reactions, where the bromine atom serves as an excellent leaving group, facilitating the formation of biaryl structures with high efficiency.

Recent advancements in catalytic systems have further enhanced the utility of 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene. For instance, its application in cross-coupling reactions under mild conditions has been reported, enabling the synthesis of complex aromatic systems with unprecedented precision. These findings underscore its importance as a key intermediate in modern organic synthesis.

In the context of material science, 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene has been investigated for its potential in the development of advanced polymers and coatings. The nitro group imparts unique electronic properties, while the brominated methylpropane moiety contributes to thermal stability. Studies have shown that derivatives of this compound can exhibit enhanced mechanical properties and resistance to environmental degradation, making them suitable for high-performance applications.

The pharmacological potential of 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene has also been explored. Its role as an intermediate in drug discovery efforts has been documented, particularly in the synthesis of bioactive compounds targeting various disease states. Recent research has focused on its ability to modulate cellular signaling pathways, offering new avenues for therapeutic intervention.

From an environmental perspective, understanding the behavior and degradation pathways of 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene is crucial. Studies have examined its persistence in different environmental matrices and its potential impact on ecosystems. These investigations are essential for ensuring responsible use and disposal practices.

In summary, 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in organic synthesis, material science, and pharmacology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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